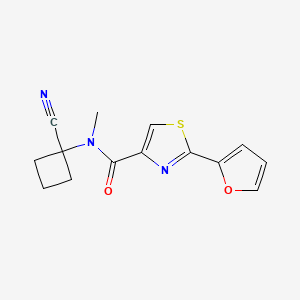
N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide, also known as CCT251545, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and has the potential to be developed into a new cancer therapy.
作用機序
N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide is a selective inhibitor of BRD4, a member of the bromodomain and extraterminal (BET) family of proteins. BRD4 plays a key role in the regulation of gene expression by binding to acetylated histones and recruiting transcriptional machinery to activate gene transcription. By inhibiting BRD4, N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide can disrupt the expression of genes that are important for cancer cell growth and survival.
生化学的および生理学的効果
N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In preclinical studies, N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth. N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy.
実験室実験の利点と制限
One advantage of N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide is its selectivity for BRD4, which reduces the risk of off-target effects. N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide has also been shown to have good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, one limitation of N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide is its relatively low potency compared to other BET inhibitors, which may limit its effectiveness in certain cancer types.
将来の方向性
There are several potential future directions for the development of N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide as a cancer therapy. One area of focus is the identification of biomarkers that can predict which patients are most likely to respond to N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide treatment. Another area of focus is the optimization of N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide to improve its potency and selectivity. Finally, the combination of N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide with other cancer therapies, such as immunotherapy, is also an area of active research.
合成法
The synthesis of N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide involves several steps, including the preparation of the starting materials, the formation of the cyclobutyl ring, and the addition of the furan and thiazole rings. The final product is obtained through a purification process that involves column chromatography and recrystallization. The synthesis of N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide has been described in detail in several scientific publications, and the compound is available for research purposes from various chemical suppliers.
科学的研究の応用
N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide has been studied for its potential use in cancer treatment, particularly in the treatment of solid tumors such as lung cancer and pancreatic cancer. Preclinical studies have shown that N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide inhibits the growth of cancer cells by targeting a specific protein called BRD4, which is involved in the regulation of gene expression. By inhibiting BRD4, N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide can disrupt the growth and survival of cancer cells and induce cell death.
特性
IUPAC Name |
N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-17(14(9-15)5-3-6-14)13(18)10-8-20-12(16-10)11-4-2-7-19-11/h2,4,7-8H,3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFMFOXFIPJFKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CSC(=N1)C2=CC=CO2)C3(CCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-2-(furan-2-yl)-N-methyl-1,3-thiazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

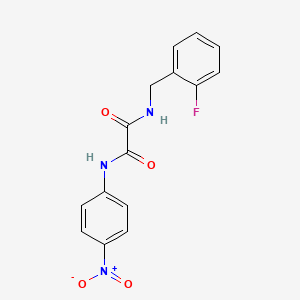
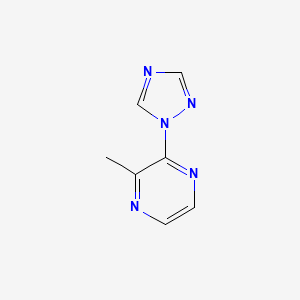
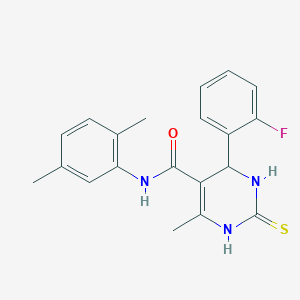
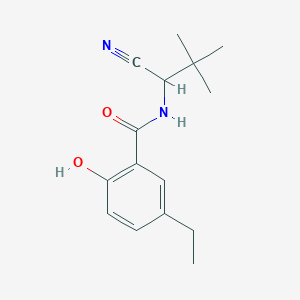
![8-[4-(Benzenesulfonyl)piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2617239.png)
![N-(3,5-difluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2617240.png)
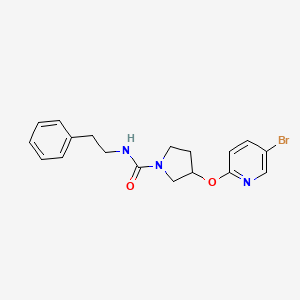
![Methyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate](/img/structure/B2617242.png)
![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2617244.png)
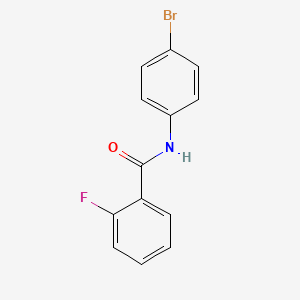

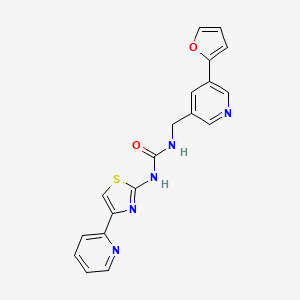
![N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2617253.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide](/img/structure/B2617254.png)